9,10-Bis(4-cyanophenyl)anthracene
Overview
Description
9,10-Bis(4-cyanophenyl)anthracene is an organic compound belonging to the anthracene family. It is characterized by the presence of two cyanophenyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Biochemical Analysis
Biochemical Properties
It is known that this compound exhibits strong and stable electrogenerated chemiluminescence emission . This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a way that influences their biochemical reactions.
Molecular Mechanism
It is known that this compound is more rigid in the electronic excited state due to conjugation . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, 9,10-Bis(4-cyanophenyl)anthracene exhibits inhomogeneous broadening of the absorption spectrum at room temperature This suggests that the effects of this compound may change over time
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-cyanophenyl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 9,10-dibromoanthracene and 4-cyanophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is usually conducted in a solvent like toluene under an inert atmosphere at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis(4-cyanophenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the cyanophenyl groups to amine groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Amino-substituted anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9,10-Bis(4-cyanophenyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which 9,10-Bis(4-cyanophenyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This fluorescence can be harnessed for imaging and sensing applications. The molecular targets and pathways involved include interactions with cellular components and biomolecules, which can be visualized through fluorescence microscopy .
Comparison with Similar Compounds
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(4-formylphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 9,10-Bis(4-cyanophenyl)anthracene is unique due to the presence of cyanophenyl groups, which impart distinct electronic and photophysical properties. Compared to its analogs, it exhibits different fluorescence characteristics and reactivity patterns. For instance, 9,10-Bis(4-methoxyphenyl)anthracene has methoxy groups that influence its electron-donating properties, while 9,10-Bis(4-formylphenyl)anthracene has formyl groups that affect its electron-withdrawing properties .
Properties
IUPAC Name |
4-[10-(4-cyanophenyl)anthracen-9-yl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPGMQPXTWKKKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.